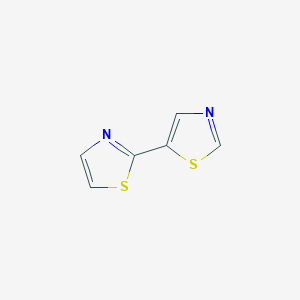

2-(1,3-Thiazol-5-yl)-1,3-thiazole

Description

Significance of the Thiazole (B1198619) Heterocycle as a Core Scaffold in Medicinal Chemistry and Organic Synthesis

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the fields of medicinal chemistry and organic synthesis. nih.govresearchgate.netuttaranchaluniversity.ac.in Its aromatic nature and the presence of heteroatoms confer upon it a unique set of physicochemical properties, making it a versatile building block for the design of new therapeutic agents. nih.govanalis.com.my The thiazole moiety is found in a wide array of biologically active compounds, including natural products and synthetic drugs. researchgate.netbritannica.com

The significance of the thiazole scaffold is underscored by its presence in numerous FDA-approved drugs, which exhibit a broad spectrum of pharmacological activities. These include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netfabad.org.trresearchgate.net The ability of the thiazole ring to engage in various chemical reactions allows for its modification at different positions, enabling the synthesis of diverse libraries of compounds for biological screening. nih.govresearchgate.net This adaptability has made the thiazole nucleus a favored motif for medicinal chemists aiming to develop novel drugs with improved efficacy and safety profiles. researchgate.net

In organic synthesis, the thiazole ring serves as a valuable intermediate and a target for the development of new synthetic methodologies. The Hantzsch thiazole synthesis, discovered in 1887, remains a prominent method for its construction, alongside other techniques like the Cook-Heilbron synthesis. researchgate.netwikipedia.org The reactivity of the thiazole ring, including its susceptibility to electrophilic substitution and deprotonation, provides chemists with a range of tools for its functionalization. wikipedia.org

Historical Trajectory and Evolution of Thiazole-Based Compounds in Scientific Inquiry

The journey of thiazole-based compounds in scientific research began with the discovery of thiazole itself by Hantzsch in 1887. researchgate.net A pivotal moment in the history of thiazoles was the identification of the thiazole ring in thiamine (B1217682) (Vitamin B1), a crucial coenzyme in various metabolic pathways. nih.govbritannica.com This discovery highlighted the biological importance of this heterocyclic system and spurred further investigation into its derivatives.

Over the decades, the exploration of thiazole chemistry has expanded significantly. Initially, research focused on the synthesis and characterization of simple thiazole derivatives. However, the discovery of the penicillin antibiotics, which contain a related thiazolidine (B150603) ring, further propelled interest in sulfur and nitrogen-containing heterocycles. nih.gov

The mid to late 20th century saw a surge in the synthesis and evaluation of a vast number of thiazole-containing compounds for their potential therapeutic applications. This led to the development of numerous drugs, including the sulfonamide antibacterial agent Sulfathiazole. researchgate.netbritannica.com More recently, the focus has shifted towards the development of highly specific and potent thiazole-based drugs targeting a range of diseases, including cancer and viral infections. nih.govresearchgate.net The continuous evolution of synthetic methods and a deeper understanding of the structure-activity relationships of thiazole derivatives continue to drive innovation in this field. nih.gov

Structural Elucidation and Formal Nomenclature of 2-(1,3-Thiazol-5-yl)-1,3-thiazole

The compound at the center of this article is formally named This compound . This nomenclature, following the standards of the International Union of Pure and Applied Chemistry (IUPAC), precisely describes its molecular architecture.

The structure consists of two 1,3-thiazole rings linked together. A 1,3-thiazole is a five-membered aromatic ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. In this specific compound, one thiazole ring is substituted at its 2-position with the other thiazole ring, which is attached via its 5-position.

Interactive Data Table: Structural and Chemical Identity of this compound

| Property | Value | Source |

| Molecular Formula | C6H4N2S2 | Inferred from name |

| IUPAC Name | This compound | Standard Nomenclature |

| Core Heterocycles | Two 1,3-Thiazole rings | Structural Analysis |

| Linkage | C2 of one thiazole to C5 of the other | Structural Analysis |

The planarity and aromaticity of the thiazole rings are key structural features. The delocalization of π-electrons across both rings influences the molecule's electronic properties and its potential interactions with biological targets. wikipedia.org

Research Landscape and Delimitation of Scope for this compound Investigations

The research landscape for bis-thiazole compounds, including this compound, is an active area of investigation. The rationale behind synthesizing and studying molecules with multiple thiazole rings is the observation that such structures can exhibit enhanced biological activities. nih.gov

Current research efforts are often directed towards the synthesis of novel derivatives of this core structure and the evaluation of their pharmacological properties. For instance, the synthesis of various di-, tri-, and tetrathiazole moieties has been reported, with some derivatives showing promising antimicrobial activity. nih.gov The synthesis of related compounds, such as this compound-5-carboxylic acid, indicates an interest in creating functionalized bis-thiazoles that can be further modified or used as building blocks in more complex molecular designs. bldpharm.com

This article will strictly focus on the chemical compound this compound and its immediate derivatives. The scope is delimited to its significance as a heterocyclic scaffold, its historical context, structural features, and the current research landscape. Information regarding dosage, administration, and safety profiles is explicitly excluded to maintain a focused, scientific discussion on the chemical and research aspects of the compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4N2S2 |

|---|---|

Molecular Weight |

168.2 g/mol |

IUPAC Name |

2-(1,3-thiazol-5-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H4N2S2/c1-2-9-6(8-1)5-3-7-4-10-5/h1-4H |

InChI Key |

RCRCBRYGLVPFHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)C2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,3 Thiazol 5 Yl 1,3 Thiazole and Its Analogues

Foundational and Advanced Approaches to 1,3-Thiazole Ring Construction

The construction of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to synthetic chemists. These methodologies provide access to a wide array of substituted thiazoles, which serve as crucial intermediates in the synthesis of more complex molecules.

First described in 1887 by Arthur Hantzsch, the Hantzsch thiazole (B1198619) synthesis remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. researchgate.netsynarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.com

Contemporary adaptations of the Hantzsch synthesis have focused on improving reaction conditions, expanding the substrate scope, and enhancing efficiency. nih.gov Microwave-assisted Hantzsch reactions, for instance, have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov One-pot, multi-component variations of the Hantzsch synthesis have also been developed, allowing for the direct synthesis of highly substituted thiazoles from simple starting materials in a single step. mdpi.com These modern approaches often employ catalysts and may be performed under solvent-free or greener conditions, aligning with the principles of sustainable chemistry. mdpi.comorganic-chemistry.org

| Reaction Type | Reactants | Key Features | Reference |

| Classical Hantzsch Synthesis | α-Haloketone, Thioamide | Foundational method for thiazole ring formation. | synarchive.com |

| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea (B124793) | Reduced reaction times, improved yields. | nih.gov |

| One-Pot Multicomponent | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Efficient, green synthesis of substituted thiazoles. | mdpi.com |

Cyclization reactions involving thiosemicarbazide (B42300) and its derivatives with halocarbonyl compounds represent another versatile strategy for the synthesis of the thiazole nucleus, particularly for accessing 2-aminothiazole (B372263) derivatives. researchgate.net Thiosemicarbazides can react with α-haloketones or other suitable halocarbonyl precursors, leading to the formation of an intermediate that subsequently cyclizes to afford the thiazole ring. researchgate.netnih.gov

The reaction conditions for these cyclizations can influence the final product. For example, the cyclization of acyl derivatives of thiosemicarbazide can lead to different heterocyclic systems depending on the pH of the reaction medium; acidic conditions often favor the formation of 1,3,4-thiadiazoles, while alkaline conditions can yield 1,2,4-triazoles. ptfarm.plnih.gov The nature of the substituents on the thiosemicarbazide and the halocarbonyl compound also plays a significant role in the reaction pathway and outcome. ptfarm.pl

| Reactants | Product Type | Reaction Conditions | Reference |

| Thiosemicarbazide, α-Haloketone | 2-Aminothiazole derivatives | Typically in a suitable solvent, may require a base. | researchgate.netnih.gov |

| Acylthiosemicarbazide, Halocarbonyl | 1,3,4-Thiadiazole (B1197879) or 1,2,4-Triazole | Acidic or alkaline medium, respectively. | ptfarm.plnih.govencyclopedia.pub |

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, efficient step. nih.govnih.gov Several MCRs have been developed for the synthesis of the thiazole core, offering advantages such as operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds. acs.orgiau.ir

One notable example is a four-component reaction for the synthesis of polysubstituted thiazoles using ketones, aldehydes, an ammonium (B1175870) salt (as the nitrogen source), and elemental sulfur. nih.gov This metal-free approach provides access to a wide range of thiazole derivatives in moderate to good yields. nih.gov Other MCR strategies may involve the use of isocyanides, which can react with various partners to construct the thiazole ring. nih.gov The versatility of MCRs makes them highly attractive for the rapid assembly of thiazole-containing scaffolds. acs.orgresearchgate.net

| Number of Components | Example Reactants | Key Features | Reference |

| Three-Component | Primary amines, dialkyl acetylenedicarboxylates, isothiocyanates | Solvent-free, room temperature, good yields. | iau.ir |

| Four-Component | Ketones, aldehydes, ammonium salt, elemental sulfur | Metal-free, access to polysubstituted thiazoles. | nih.gov |

| Four-Component | Aldehydes, isocyano(triphenylphosphoranylidene)acetate, amines, thiocarboxylic acids | Cascade Ugi/Wittig cyclization. | nih.gov |

Dedicated Synthetic Routes to the 2-(1,3-Thiazol-5-yl)-1,3-thiazole Scaffold

The synthesis of the specific this compound scaffold, also known as a 2,5'-bithiazole, requires strategies that can selectively form the bond between the C2 position of one thiazole ring and the C5 position of another. While direct coupling methods could be envisioned, a common approach involves the construction of one thiazole ring onto a pre-existing thiazole precursor.

One plausible synthetic route involves the Hantzsch thiazole synthesis. This could start with a 2-halomethyl-1,3-thiazole derivative which acts as the α-haloketone equivalent. Reaction of this intermediate with a suitable thioamide would then construct the second thiazole ring at the desired position. For instance, the reaction of 2-(chloroacetyl)thiazole with a thioamide would yield a 2,4'-bithiazole (B13848155) derivative. To obtain the 2,5'-bithiazole linkage, a different starting material would be necessary, such as a 5-haloacetyl-1,3-thiazole.

Another approach could involve the reaction of a 2-aminothiazole with a 5-halo-1,3-thiazole derivative under conditions that promote cross-coupling. Alternatively, a 2-bromo-1-(1,3-thiazol-5-yl)ethanone could be reacted with a thiourea in a Hantzsch-type condensation to form the second thiazole ring. The synthesis of substituted 4,5′-bithiazoles has been reported, highlighting the feasibility of constructing such linked heterocyclic systems. acs.orgnih.govnih.gov

Strategies for Derivatization and Structural Diversification of Thiazole Moieties

Once the core thiazole scaffold is in place, further functionalization is often necessary to access a diverse range of analogues. The reactivity of the thiazole ring allows for various substitution reactions, which can be directed to specific positions.

The thiazole ring exhibits distinct reactivity at its different carbon positions. The C2 position is the most acidic and can be deprotonated by strong bases like organolithium reagents, allowing for subsequent reaction with various electrophiles. pharmaguideline.com The C5 position is generally the most susceptible to electrophilic substitution, while the C4 position is less reactive. pharmaguideline.com

This inherent reactivity can be exploited for regioselective functionalization. For example, direct C-H activation and arylation at the C5 position of thiazoles can be achieved using palladium or copper catalysts. rsc.org Halogenation of thiazoles, often with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically occurs at the C5 position. numberanalytics.com

Furthermore, the use of directing groups can control the regioselectivity of substitution reactions. By strategically placing a directing group on the thiazole ring, it is possible to guide incoming electrophiles or coupling partners to a specific position that might not be favored otherwise. Metalation using specific reagents like TMPMgCl·LiCl or TMP₂Zn·2MgCl₂·2LiCl has been shown to enable the regioselective functionalization of the thiazole scaffold at various positions. nih.gov

| Position | Reactivity | Typical Reactions | Reference |

| C2 | Acidic proton | Deprotonation with strong bases followed by electrophilic quench. | pharmaguideline.com |

| C5 | Electron-rich | Electrophilic substitution (e.g., halogenation, nitration), metal-catalyzed C-H activation. | pharmaguideline.comrsc.orgnumberanalytics.com |

| C4 | Less reactive | Can be functionalized, often requiring specific methods or directing groups. | rsc.orgnih.gov |

Construction of Polythiazole Systems (e.g., Di-, Tri-, and Tetrathiazoles)

The assembly of molecules containing multiple thiazole units, such as bithiazoles, is a key area of research due to their presence in various natural products and their potential as therapeutic agents. A significant strategy for creating these systems involves the regioselective synthesis of 4,5'-bithiazoles.

One notable method is the condensation reaction of 2-methylthiazole-4-carbothioamide (B70578) with α-bromo-1,3-diketones, which are generated in situ. This approach allows for the controlled formation of the bithiazole core. Specifically, substituted 4,5'-bithiazoles have been synthesized and identified as catalytic inhibitors of human DNA topoisomerase IIα, an important target in cancer therapy. bepls.comresearchgate.netyoutube.com The synthesis involves assembling a focused chemical library of these compounds to screen for potent inhibitors that fit the topology of the human topo IIα adenosine (B11128) 5'-triphosphate (ATP) binding site. youtube.com These studies have confirmed that the synthesized bithiazoles act as competitive ATP inhibitors and can reduce cancer cell proliferation, highlighting the importance of this synthetic route. researchgate.netyoutube.com

The general synthetic approach can be summarized in the following table:

| Reactant 1 | Reactant 2 | Key Features | Product Class | Reference |

| 2-Methylthiazole-4-carbothioamide | α-Bromo-1,3-diketones | Regioselective condensation | Substituted 4,5'-Bithiazoles | bepls.com |

| Thiazole Precursors | Thiazole Precursors | Focused library synthesis | 4,5'-Bithiazoles | researchgate.netyoutube.com |

Molecular Hybridization with Other Heterocyclic and Acyclic Systems (e.g., Pyrazoles, Oxadiazoles, Pyrrolidinones, Imidazoles, Chalcones)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is widely used to develop novel compounds with enhanced or synergistic biological activities. Thiazole is a common scaffold for such hybridization.

Thiazole-Pyrazole Hybrids: The conjunction of thiazole and pyrazole (B372694) moieties has yielded numerous bioactive compounds. researchgate.net A common synthetic route is the multicomponent reaction involving 1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehydes, thiosemicarbazide, and α-bromoketones to form a thiazole-pyrazole hybrid linked by a hydrazone group. nih.gov Another established method involves the reflux of pyrazole-1-carbothioamide derivatives with phenacyl bromides in ethanol (B145695) to afford the desired thiazolyl-pyrazoline conjugates. researchgate.netrsc.org These hybrids have been investigated for a range of activities, including their potential as apoptosis inducers and anticancer agents. nih.govacs.org

Thiazole-Oxadiazole Hybrids: Hybrids incorporating both thiazole and 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole rings are of significant interest. rsc.orgresearchgate.net A typical synthesis begins with a thiazole ester, which is converted to the corresponding acid hydrazide. rsc.org This intermediate can then be reacted with isothiocyanates and subsequently cyclized to form the thiadiazole ring, or undergo other cyclization reactions to form the oxadiazole moiety. rsc.orgrsc.org These hybrid molecules have been evaluated for various biological activities, including antifungal and anticancer properties. rsc.orgnih.gov

Thiazole-Pyrrolidinone Hybrids: The synthesis of thiazoles bearing a pyrrolidinone moiety has been achieved through efficient one-pot procedures. For instance, 2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole was synthesized via a one-pot, four-step sequence. The methodology utilizes the effectiveness of a methylsulfanyl group as a leaving group, starting from the condensation of dimethyl cyanodithioimidocarbonate and sodium sulfide, followed by the addition of an appropriate 2-bromoethanone and subsequent reaction with pyrrolidine. nih.gov

Thiazole-Imidazole Hybrids: The fusion of imidazole (B134444) and thiazole rings creates hybrids with significant therapeutic potential. benthamscience.comresearchgate.net A key synthetic strategy involves the reaction of various phenacyl bromides with an imidazole-hydrazinecarbothioamide intermediate. This reaction constructs the thiazole ring onto the imidazole core, yielding the target hybrid derivatives which can be confirmed by various spectroscopic methods. benthamscience.com These compounds are explored for their antimicrobial and anticancer properties. benthamscience.com

Thiazole-Chalcone Hybrids: Thiazole-chalcone hybrids are commonly synthesized via a base-catalyzed Claisen-Schmidt condensation. rsc.orgorganic-chemistry.org This reaction typically involves the condensation of a thiazole-containing ketone, such as 1-(2-phenylthiazol-4-yl)ethanone, with various substituted aromatic or heteroaromatic aldehydes. rsc.org The resulting enone system of the chalcone (B49325) is linked to the thiazole ring, creating a hybrid molecule. These syntheses are often straightforward and cost-effective, yielding compounds that have been investigated for antioxidant and anticancer activities.

A summary of representative hybridization strategies is provided below:

| Hybrid System | Reactant A | Reactant B | Reaction Type | Reference |

| Thiazole-Pyrazole | Pyrazole-4-carbaldehyde, Thiosemicarbazide | α-Bromoketone | Multicomponent Reaction | nih.gov |

| Thiazole-Oxadiazole | Thiazole carbohydrazide | Phenyl isothiocyanate | Condensation/Cyclization | rsc.org |

| Thiazole-Pyrrolidinone | 2-Methylsulfanyl-4-amino-5-aroylthiazole | Pyrrolidine | Nucleophilic Substitution | nih.gov |

| Thiazole-Imidazole | Imidazole-hydrazinecarbothioamide | Phenacyl bromide | Hantzsch-type Condensation | benthamscience.com |

| Thiazole-Chalcone | Thiazole-containing ketone | Aromatic aldehyde | Claisen-Schmidt Condensation | rsc.orgorganic-chemistry.org |

Innovative Synthetic Techniques in Thiazole Chemistry

To address the demand for more efficient and environmentally friendly chemical processes, innovative techniques like microwave-assisted synthesis and catalyst-free reactions have been applied to thiazole chemistry.

Microwave-Assisted Organic Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced purity of products compared to conventional heating methods. This technique has been successfully applied to the classical Hantzsch thiazole synthesis. For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating produces N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in excellent yields (89–95%) in a matter of minutes, whereas conventional reflux requires several hours and results in lower yields.

Microwave assistance is also effective for multicomponent reactions to build complex thiazole hybrids. One-pot syntheses of hydrazinyl thiazoles have been achieved by reacting aryl ketones, thiosemicarbazide, and phenacyl bromides under microwave irradiation at 300 W for just 30–175 seconds. researchgate.net Symmetrical thiazolo[5,4-d]thiazoles have also been prepared from aldehydes and dithiooxamide (B146897) in a two-step sequence involving condensation followed by oxidation, with microwave activation accelerating the process. organic-chemistry.org

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Hantzsch Synthesis | α-Haloketone, Thiourea | Microwave Irradiation | Reduced time (mins vs hrs), higher yields | |

| Multicomponent | Aryl ketone, Thiosemicarbazide, Phenacyl bromide | Microwave (300 W), 30-175 s | Rapid synthesis, one-pot | researchgate.net |

| Condensation/Oxidation | Aldehyde, Dithiooxamide | Microwave Irradiation | Good yields, applicable to aliphatic aldehydes | organic-chemistry.org |

| Hybrid Synthesis | 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide | Microwave Irradiation | Efficient cyclization for triazole/thiadiazole hybrids |

Catalyst-Free Reaction Protocols

Developing synthetic routes that eliminate the need for a catalyst is a core principle of green chemistry, as it simplifies purification, reduces waste, and avoids issues with toxic or expensive catalysts. Several catalyst-free methods for thiazole synthesis have been reported.

A notable example is the solvent-free Hantzsch condensation of 2-bromoacetophenones with thiourea. This reaction proceeds to completion within seconds without any catalyst, affording 2-aminothiazoles in good yields after a simple workup. Similarly, an efficient, catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions has been developed to produce trisubstituted thiazoles. researchgate.net

Visible light has also been harnessed as a "reagent" to promote thiazole synthesis without catalysts or photosensitizers. In an ethanol-water medium, visible light initiates the homolytic fission of the C-Br bond in phenacyl bromide and the S-H bond in thiourea, generating radicals that combine and cyclize to form the thiazole ring. nih.gov This method represents a cost-effective and environmentally benign approach for forming the necessary C-S and C-N bonds. nih.gov Furthermore, a simple and efficient catalyst-free method for synthesizing 2-aminothiazoles from α-diazoketones and thiourea has been reported using PEG-400 as a green solvent at 100 °C. researchgate.net

| Method | Reactants | Conditions | Key Feature | Reference |

| Hantzsch Condensation | 2-Bromoacetophenone, Thiourea | Solvent-free, heat | No catalyst needed, rapid reaction | |

| Visible Light Promotion | Phenacyl bromide, Thiourea | Visible light, EtOH:H₂O | Catalyst- and photosensitizer-free | nih.gov |

| Domino Reaction | Arylglyoxal, 1,3-Dicarbonyl, Thioamide | Microwave, H₂O | Catalyst-free multicomponent reaction | researchgate.net |

| From Diazoketones | α-Diazoketone, Thiourea | PEG-400, 100 °C | Use of a green solvent, no catalyst | researchgate.net |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Methods for Structural Elucidation of 2-(1,3-Thiazol-5-yl)-1,3-thiazole and its Derivatives

Spectroscopic techniques are indispensable tools for elucidating the intricate molecular architecture of this compound and its analogs. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound and its derivatives in solution. ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, providing crucial information about the connectivity of the molecule. nih.gov

In the ¹H NMR spectrum of a related 2,5-disubstituted thiazole (B1198619) derivative, characteristic signals for the thiazole ring protons are observed. For instance, a singlet at approximately 6.96 ppm can be attributed to the S-C=CH proton of the thiazole ring. nih.gov For a 2-phenylthiazole (B155284) derivative, the thiazole proton signal shifts to around 8.20 ppm. nih.gov The chemical shifts of the protons on the thiazole rings in this compound are expected in the aromatic region, typically between 7.0 and 9.0 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. For a 2-aminothiazole (B372263) derivative, the carbon atoms of the thiazole ring resonate at approximately 100.9 ppm (C-S), 138.1 ppm (S-C=CH), and 168.2 ppm (C=N). nih.gov In a 2-phenylthiazole derivative, these signals appear at around 114.0 ppm, 154.7 ppm, and 166.9 ppm. nih.gov

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, further confirming the structural assignment. COSY identifies proton-proton couplings within the same spin system, while HSQC correlates directly bonded proton and carbon atoms.

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound and its derivatives by detecting their characteristic vibrational frequencies. nih.govresearchgate.net The IR spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds.

For thiazole-containing compounds, characteristic IR absorption bands are observed for the C=N and C-S stretching vibrations within the thiazole ring. nih.govmdpi.com The C=N stretching vibration typically appears in the region of 1666-1615 cm⁻¹. nih.govresearchgate.net The C-H stretching vibration of the thiazole ring is often observed around 3180-3100 cm⁻¹. nih.gov In a study of 2-amino-4-methylthiazole, FT-IR spectroscopy was used to identify various vibrational modes of the thiazole ring. mdpi.com The IR spectrum of thiazole itself shows characteristic bands for C-N and C=C stretching frequencies at 1496 cm⁻¹ and 1580 cm⁻¹, respectively. researchgate.net

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. nih.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) are particularly useful for analyzing such compounds. nih.govnih.gov

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M+H]⁺) confirms the molecular weight of the compound. nih.gov For instance, the mass spectrum of a thiazole derivative with a molecular formula of C₁₇H₁₅N₅O₄S showed a molecular ion peak at m/z 385. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.net Common fragmentation pathways for thiazole derivatives involve cleavage of the bonds within the thiazole ring and the loss of substituents. nih.govresearchgate.net The fragmentation of 1,2,3-thiadiazoles and 1,2,3-triazoles has been studied in detail using ESI-MS/MS, revealing characteristic fragmentation patterns that can be used to distinguish between isomers. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions and the extent of conjugation within the this compound molecule. rsc.org The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of thiazole and its derivatives typically exhibits absorption bands corresponding to π-π* and n-π* electronic transitions. rsc.orgrsc.org The position and intensity of these bands are influenced by the substituents on the thiazole rings and the degree of conjugation in the molecule. For instance, replacing thiophene (B33073) units with thiazoles in a ladder-type heteroacene was found to slightly lower the optical band gap. rsc.org The UV-Vis spectrum of thiazole itself shows intense absorption bands around 5.4, 6.0, and in the 7-7.8 eV range. researchgate.net

Elemental Microanalysis for Stoichiometric Composition Verification

Elemental microanalysis is a crucial technique for confirming the empirical and molecular formula of newly synthesized compounds like this compound. nih.gov This method accurately determines the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. nih.gov The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's stoichiometric composition. nih.gov For example, the elemental analysis of a thiazole derivative with the formula C₂₀H₂₁NOS yielded experimental values of C, 74.40%; H, 6.49%; N, 4.26%; S, 9.85%, which were in good agreement with the calculated values of C, 74.27%; H, 6.54%; N, 4.33%; S, 9.91%. nih.gov

Thermal Analysis Methodologies (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TG)) for Solid-State Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the solid-state properties of this compound, including its thermal stability and phase transitions. benthamdirect.comnetzsch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. netzsch.com It provides information about the decomposition temperature and the thermal stability of the compound. netzsch.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. netzsch.com DSC can detect phase transitions such as melting, crystallization, and glass transitions. researchgate.net For example, DSC analysis of azo dyes derived from 2-aminothiazole has been used to understand the effect of electronic parameters on their melting temperatures. benthamdirect.com

These thermal analysis methods are essential for characterizing the material properties of this compound, which is important for its potential applications. researchgate.netresearchgate.net

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

Research conducted by Benali-Cherif and colleagues in 1995 successfully determined the crystal structure of 2,5'-bithiazole. iucr.org The compound was synthesized via a cross-coupling reaction between 5-bromothiazole (B1268178) and 2-trimethyltinthiazole. iucr.org Subsequent purification by liquid chromatography and crystallization from an ethanol (B145695)/water solution at 277 K yielded single crystals suitable for X-ray analysis. iucr.org

The crystallographic investigation revealed that 2,5'-bithiazole crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell. iucr.org A key finding from the structural analysis is the planarity of the entire 2,5'-bithiazole molecule. iucr.org The two thiazole rings are coplanar, a conformational feature also observed in other bithiazole isomers. iucr.org This planarity suggests a significant degree of π-electron delocalization across the two heterocyclic rings.

The detailed crystallographic data obtained from the study are summarized in the interactive tables below.

Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₆H₄N₂S₂ |

| Formula Weight | 168.24 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.486 (1) |

| b (Å) | 8.411 (2) |

| c (Å) | 15.993 (3) |

| V (ų) | 737.9 (3) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Calculated Density (g/cm³) | 1.514 |

| Absorption Coeff. (mm⁻¹) | 0.65 |

Data sourced from Benali-Cherif et al. (1995). iucr.org

Selected Bond Distances and Angles for this compound

| Bond/Angle | Value (Å or °) |

| S(1)-C(2) | 1.711 (6) |

| S(1)-C(5) | 1.701 (6) |

| S(1')-C(2') | 1.716 (6) |

| S(1')-C(5') | 1.704 (5) |

| N(3)-C(2) | 1.312 (8) |

| N(3)-C(4) | 1.381 (8) |

| N(3')-C(2') | 1.321 (7) |

| N(3')-C(4') | 1.378 (7) |

| C(2)-C(5') | 1.458 (8) |

| C(4)-C(5) | 1.353 (9) |

| C(4')-C(5') | 1.356 (8) |

| C(2)-S(1)-C(5) | 89.9 (3) |

| C(2')-S(1')-C(5') | 89.7 (3) |

Atom numbering corresponds to the crystallographic study. Data sourced from Benali-Cherif et al. (1995). iucr.org

Computational and Theoretical Investigations of 2 1,3 Thiazol 5 Yl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-(1,3-Thiazol-5-yl)-1,3-thiazole at the atomic and electronic levels.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-N Bond Length (in thiazole ring) | ~1.386 Å | Indicates partial double bond character. |

| S-C Bond Length (in thiazole ring) | 1.716 - 1.727 Å | Typical for single bonds in such heterocycles. |

| Dihedral Angle (between rings) | Varies (e.g., 32.61°) | Affects conjugation and intermolecular packing. nih.gov |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For thiazole derivatives, FMO analysis has shown energy gaps around 3.42 eV, indicating moderate stability and reactivity. researchgate.net The distribution of HOMO and LUMO across the molecule identifies the likely sites for electrophilic and nucleophilic attack, respectively. mdpi.comdntb.gov.ua

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | - | Region susceptible to electrophilic attack. |

| LUMO | - | Region susceptible to nucleophilic attack. |

| Energy Gap (ΔE) | 3.42 eV | Indicates moderate chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.net For this compound, MEP analysis would reveal the electronegative nitrogen atoms as regions of negative potential (typically colored red or yellow), making them susceptible to electrophilic attack and hydrogen bonding. researchgate.net Conversely, areas with positive potential (blue) indicate electron-deficient regions. This information is crucial for understanding intermolecular interactions and predicting sites of chemical reactions. researchgate.net

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and π-π stacking, which are critical for understanding crystal packing and molecular recognition. ustc.edu.cnresearchgate.netrsc.org In the context of this compound, NCI analysis can identify significant van der Waals contacts and potential hydrogen bonding involving the thiazole rings. researchgate.net These interactions play a crucial role in the supramolecular assembly and physical properties of the compound in the solid state. researchgate.net

Fukui function analysis is a method derived from DFT that helps to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. conicet.gov.ar By calculating the Fukui functions (f(r)), one can identify specific atoms within the this compound structure that are most susceptible to different types of chemical reactions. This provides a more detailed and quantitative picture of reactivity than FMO analysis alone. conicet.gov.ar

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide dynamic insights into the behavior of this compound. These approaches can be used to study the conformational landscape of the molecule, its interactions with other molecules, and its behavior in different environments. nih.govlew.rodntb.gov.ua For instance, molecular dynamics simulations could be employed to understand how the molecule behaves in solution or to model its interaction with a biological target. nih.gov Such simulations are valuable for rational drug design and materials science applications. lew.roresearchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. For thiazole derivatives, this involves identifying the most stable arrangements of atoms (conformers) by calculating their potential energy.

Researchers employ various computational techniques to explore the conformational landscape of thiazole-containing compounds. A common first step is to perform a systematic or stochastic search to generate a wide range of possible conformers. Following this, energy minimization is carried out using force fields like Molecular Mechanics 2 (MM2) or more sophisticated quantum mechanical methods. plos.org This process refines the geometry of each conformer to find its lowest energy state, or "local minimum." plos.org For instance, in studies of N-(Thiazol-2-yl) benzamide, a related structure, computational analyses including Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO), and Noncovalent Interaction (NCI) index analysis are used to elucidate the stability of different conformers. researchgate.net These studies have shown that weak, attractive dipole-dipole interactions, such as those between an amide N-H and a thiazole nitrogen atom, can play a significant role in stabilizing a particular conformation. researchgate.net The final stable structure is confirmed by ensuring all calculated vibrational frequencies are positive, indicating a true energy minimum. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound and its interactions with biological targets over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a protein's active site.

In studies of thiazole derivatives as potential inhibitors, MD simulations are used to assess the stability of the ligand-protein complex. rsc.org For example, a simulation might be run for a duration of 5 to 50 nanoseconds to observe the conformational changes and interactions. dntb.gov.uascienceopen.com The process typically begins with the minimization of the ligand-protein complex within a simulated environment, often an orthorhombic box filled with water molecules (e.g., SPC water model) and ions to neutralize the system's charge. nih.gov The stability of the complex is then analyzed by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD suggests that the ligand remains securely bound within the target's active site, reinforcing the predictions made by static docking models. dntb.gov.ua These simulations have been instrumental in demonstrating how thiazole derivatives can function as antagonists, for instance, by showing their ability to engage a protein's binding site. dntb.gov.ua

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds. SAR studies explore how modifications to a molecule's structure affect its biological activity, while QSAR aims to create a mathematical relationship between chemical structure and activity.

For thiazole-based compounds, SAR studies have provided crucial insights. For example, research on 2-hydrazinyl-1,3-thiazole derivatives showed them to be more potent antifungal agents than their 1,3-thiazole counterparts that lack the hydrazone linkage. nih.gov This enhancement in activity was attributed to increased lipophilicity, which improves the molecule's ability to penetrate the fungal cell membrane. nih.gov Similarly, extensive SAR studies on thiadiazolidinones, which are structurally related to thiazoles, identified them as a privileged scaffold for inhibiting the GSK-3 enzyme. nih.gov

QSAR models use molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the activity of new derivatives. Regression models are built to correlate these descriptors with observed biological activity. nih.gov These models have good predictive power, allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy against targets like bacteria and fungi. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) go a step further by analyzing the 3D electrostatic and steric fields of a molecule, highlighting which spatial properties are critical for its interaction with a biological target. nih.gov

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. plos.org This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. For thiazole derivatives, docking studies have been performed against a multitude of biological targets to predict binding affinities and interaction patterns. mdpi.comnih.govbiointerfaceresearch.com

The process involves placing the 3D structure of the thiazole derivative into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography). The docking software then samples a large number of possible binding poses and scores them based on factors like intermolecular forces, geometric complementarity, and desolvation energy. The resulting docking score provides an estimate of the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov

Docking studies on various thiazole-containing molecules have successfully predicted their inhibitory potential against a range of targets.

| Target Protein/Enzyme | Research Focus | Key Findings from Docking | Citation |

| Rho6 Protein | Anti-Hepatic Cancer | Good docking scores and acceptable binding interactions were observed. | nih.govresearchgate.net |

| Pathogen Proteins | Antimicrobial Activity | Preliminary docking supported the potential for biological application. | mdpi.com |

| p56lck | Anticancer | Identified competitive inhibitors by revealing binding patterns in the hinge region and allosteric site. | biointerfaceresearch.com |

| LasR Receptor | Quorum Sensing Inhibition | Showed that thiazole derivatives fit well within the protein's active area. | dntb.gov.uanih.gov |

| EGFR Kinase | Anticancer | Identified promising binding affinities for several thiazolyl-pyrazole derivatives. | nih.gov |

| Fungal Lanosterol 14α-demethylase | Antifungal (Anti-Candida) | The presence of a hydrazone bridge improved the affinity for the target enzyme. | nih.gov |

| Cholinesterases (AChE/BChE) | Anti-inflammatory | Provided insight into stabilizing interactions within the active sites. | irb.hr |

These simulations reveal specific interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity and guiding further structural modifications. nih.govresearchgate.net

In Silico ADMET Profiling Methodologies (excluding specific toxicity outcomes)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADMET profiling uses computational models to predict these pharmacokinetic properties, helping to identify potential liabilities early in the drug discovery process and reducing the likelihood of late-stage failures. biointerfaceresearch.com

A variety of methodologies are employed to predict the ADME profile of thiazole derivatives. Lipophilicity (logP) is a key descriptor, as it influences both absorption and distribution. For many thiazole compounds, computationally determined logP values are calculated to ensure they adhere to criteria like Lipinski's rule of five, which predicts oral bioavailability. mdpi.com Other important predicted properties include:

Human Intestinal Absorption (HIA): Models predict the percentage of a compound that will be absorbed from the gut into the bloodstream. Studies on 2-aminothiazol-4(5H)-one derivatives showed excellent predicted intestinal absorption probabilities, often above 90%. mdpi.com

Caco-2 Cell Permeability: The Caco-2 cell line is a model of the intestinal epithelial barrier. In silico models predict a compound's ability to cross this barrier. High permeability values are desirable for orally administered drugs. mdpi.com

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood, such as human serum albumin (HSA), affects its distribution and availability to act on its target. Docking and spectroscopic methods can be combined to investigate these interactions. rsc.org

Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, crossing the BBB is essential. Computational models exist to predict this capability.

These in silico predictions provide a comprehensive profile of a compound's likely behavior in the body, allowing researchers to select and optimize candidates with favorable drug-like properties. researchgate.netnih.gov

Solvatochromic Investigations for Solvent-Dependent Spectral Properties

Solvatochromism is the phenomenon where a substance changes color in response to a change in the polarity of the solvent. This property is directly related to the molecule's electronic structure and how it is influenced by its immediate environment. Investigating the solvatochromic behavior of this compound can provide valuable information about its ground and excited state dipole moments and the nature of its electronic transitions.

The study of solvent effects on the absorption and emission spectra of thiazole derivatives is performed using a range of solvents with varying polarities. mdpi.comchimicatechnoacta.ru For many thiazole derivatives, a bathochromic (red) shift is observed in both absorption and emission spectra as the solvent polarity increases, indicating that the excited state is more polar than the ground state. nih.gov

To quantify these observations, various theoretical models are employed:

Lippert-Mataga Equation: This model relates the Stokes shift (the difference between the maxima of emission and absorption spectra) to the solvent polarity and allows for the estimation of the change in dipole moment (Δµ) between the ground and excited states. mdpi.com

Kamlet-Taft Analysis: This multiparameter approach dissects the solvent effect into contributions from solvent polarity/polarizability (π*), hydrogen-bond acidity (α), and hydrogen-bond basicity (β). This analysis has revealed that the solvatochromic response of some thiazole derivatives is closely related to both solvent polarity and hydrogen-bonding ability. nih.gov

Catalán Model: This is another multiparameter model that separates solvent effects into dipolarity, polarizability, and hydrogen bonding capabilities, offering a more detailed look at the specific interactions at play. nih.gov

These investigations are crucial for understanding the photophysical properties of thiazole compounds, which is important for applications in materials science, such as in fluorescent probes and sensors. nih.gov

Advanced Research Applications and Future Directions

Applications in Materials Science and Industrial Processes (e.g., Corrosion Inhibition)

The electron-deficient nature of the thiazole (B1198619) ring makes bithiazole derivatives intriguing candidates for applications in materials science, particularly in the field of organic electronics. lakeheadu.caresearchgate.netnih.gov While much of the research has focused on other isomers like 2,2'-bithiazole, the principles underlying their utility can be extended to the 2,5'-isomer. Thiazole-based organic semiconductors are valued for their high performance in organic field-effect transistors (OFETs). researchgate.net The incorporation of the bithiazole unit into conjugated polymers can influence the material's optoelectronic properties. lakeheadu.canih.gov For instance, the structural rigidity and potential for π-π stacking in bithiazole-containing polymers can facilitate high charge carrier mobilities. rsc.org Polymers incorporating bithiazole dicarboxylate esters have demonstrated electron-transporting properties, a crucial characteristic for n-channel semiconductor materials. acs.org

In the realm of industrial processes, thiazole and its derivatives have been investigated as corrosion inhibitors for various metals and alloys. nih.gov Organic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective layer. nih.govresearchgate.net While specific studies on the corrosion inhibition properties of 2-(1,3-Thiazol-5-yl)-1,3-thiazole are not extensively documented, research on related thiazole and thiadiazole derivatives suggests its potential in this area. mdpi.com For example, a bis-Mannich base containing a thiazole structure has been shown to be an effective corrosion inhibitor for steel in harsh environments at high temperatures. youtube.com The mechanism of inhibition typically involves the lone pair of electrons on the nitrogen and sulfur atoms facilitating adsorption onto the metal surface, thereby blocking the corrosive agents. researchgate.net

Table 1: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Key Properties |

| Organic Electronics | Building block for π-conjugated polymers in OFETs and organic solar cells. | Electron-deficient nature, structural rigidity, potential for high charge carrier mobility. |

| Corrosion Inhibition | Corrosion inhibitor for metals and alloys in industrial settings. | Presence of nitrogen and sulfur heteroatoms for adsorption on metal surfaces. |

Development of Chemical Probes and Diagnostic Reagents

Thiazole-based compounds have emerged as versatile scaffolds for the development of fluorescent probes and diagnostic reagents due to their favorable photophysical properties and ability to interact with biological targets. Benzothiazole (B30560) derivatives, for instance, have been utilized in the creation of fluorescent probes for imaging mitochondria and detecting specific analytes like hydrazine (B178648). nih.govnih.gov

Derivatives of this compound could be engineered to function as chemical sensors. By incorporating appropriate functional groups, these molecules can be designed to exhibit changes in their fluorescence or color upon binding to a specific ion or molecule. For example, a Schiff's base derived from 2-hydrazinobenzothiazole (B1674376) and bithiophene acts as a colorimetric sensor for cyanide ions. wikipedia.org The development of such probes has significant implications for environmental monitoring and food safety. wikipedia.org

The synthesis of functionalized bithiazole derivatives is a key step in creating targeted diagnostic tools. For instance, the modification of a bithiazole scaffold with a linker terminating in an amino group has been explored to create tools for identifying protein interactors, which is crucial for understanding disease mechanisms. nih.gov This approach could be adapted for 2,5'-bithiazole derivatives to develop novel probes for biological research and medical diagnostics.

Strategies for Lead Optimization and Rational Drug Design

The bithiazole scaffold is present in several natural products with significant biological activity, including the anticancer agent bleomycin, which features a 2,4'-bithiazole (B13848155) moiety. wikipedia.org This has spurred interest in the design and synthesis of novel bithiazole derivatives as potential therapeutic agents. Lead optimization is a critical process in drug discovery that involves modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. danaher.comijddd.comajrconline.org

For derivatives of this compound, lead optimization strategies would likely focus on modifying substituents on the thiazole rings to enhance interactions with a specific biological target. Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool in this process. nih.govrsc.orgrug.nl For example, novel N-aryl-2,4-bithiazole-2-amine derivatives were designed and synthesized as selective inhibitors of the enzyme CYP1B1, which is implicated in cancer drug resistance. nih.gov

Rational drug design principles can guide the synthesis of 2,5'-bithiazole analogs with improved therapeutic potential. This involves establishing structure-activity relationships (SAR), where the biological activity of a series of related compounds is correlated with their chemical structures. ijddd.com For instance, studies on substituted 4,5'-bithiazoles as inhibitors of human DNA topoisomerase IIα have demonstrated that specific substitutions can lead to potent anticancer activity with a mechanism that differs from existing drugs, potentially offering a safer therapeutic profile. nih.govresearchgate.net Similar systematic modifications to the 2,5'-bithiazole core could lead to the discovery of novel drug candidates.

Table 2: Key Considerations in the Rational Drug Design of this compound Derivatives

| Design Strategy | Objective | Example from Bithiazole Research |

| Structure-Activity Relationship (SAR) | To identify key structural features responsible for biological activity. | Modification of substituents on bithiazole rings to improve anticancer potency. nih.govresearchgate.net |

| Structure-Based Drug Design | To design molecules that bind specifically to a biological target. | Design of N-aryl-2,4-bithiazole-2-amines as selective CYP1B1 inhibitors. nih.gov |

| Lead Optimization | To improve the potency, selectivity, and ADMET properties of a lead compound. | Synthesis of analogs to enhance efficacy and reduce toxicity. danaher.comijddd.com |

Emerging Trends and Interdisciplinary Research in Thiazole Chemistry

The field of thiazole chemistry is continually evolving, with several emerging trends that are likely to impact the future research of this compound. researchgate.netappleacademicpress.comspringerprofessional.de One significant trend is the development of green and efficient synthetic methodologies, such as microwave-assisted synthesis, to reduce reaction times and improve yields. springerprofessional.de

Interdisciplinary research is becoming increasingly important, combining expertise from chemistry, biology, materials science, and computational modeling. The development of novel thiazole-based materials for organic electronics, for instance, requires a deep understanding of both the chemical synthesis and the physical properties of the resulting materials. researchgate.netnih.govrsc.org Similarly, the design of new therapeutic agents necessitates a close collaboration between synthetic chemists and biologists to evaluate the efficacy and mechanism of action of new compounds. nih.govrsc.org

The exploration of novel applications for thiazole derivatives is another key trend. For example, the use of thiazole-containing compounds in photopharmacology, where the biological activity of a drug is controlled by light, is an exciting new frontier. rug.nl The unique photophysical properties of bithiazoles could make them suitable candidates for such applications.

Unaddressed Challenges and Future Opportunities in the Scientific Investigation of this compound and its Derivatives

Despite the potential of this compound, several challenges remain in its scientific investigation. A primary challenge is the development of regioselective synthetic methods to produce the 2,5'-isomer specifically, as the synthesis of bithiazoles can often result in a mixture of isomers. lakeheadu.cawikipedia.org The functionalization of the bithiazole core to introduce desired substituents at specific positions also presents a synthetic hurdle. nih.govrsc.org

A significant opportunity lies in the systematic exploration of the structure-property relationships of the 2,5'-bithiazole isomer compared to other bithiazole isomers. lakeheadu.ca Understanding how the connectivity of the two thiazole rings influences the electronic, optical, and biological properties will be crucial for guiding the design of new materials and therapeutic agents.

Future research should also focus on expanding the scope of applications for 2,5'-bithiazole derivatives. This includes designing and testing new corrosion inhibitors, developing novel chemical probes for specific biological targets, and exploring their potential in areas such as catalysis and coordination chemistry. lakeheadu.ca Furthermore, the investigation of their biological activities beyond cancer, such as in neurodegenerative diseases or infectious diseases, could unveil new therapeutic avenues.

Q & A

Q. How does the electronic nature of substituents modulate the thiazole ring’s reactivity?

- Methodological Answer :

- DFT Calculations : Compute Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at C-2, facilitating nucleophilic aromatic substitution .

- Cyclic Voltammetry : Measure oxidation potentials (e.g., E₁/2 ~1.2 V vs. Ag/AgCl) to correlate substituent effects with redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.